molecular formula C18H9Cl3N2S B2594055 2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile CAS No. 252059-67-9

2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile

Cat. No.: B2594055
CAS No.: 252059-67-9
M. Wt: 391.69
InChI Key: FNDXGACKBKKAGB-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of chlorophenyl and dichlorophenyl groups attached to a nicotinonitrile core, making it a compound of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile typically involves the reaction of 3-chlorophenyl thiol with 3,4-dichlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

    Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)sulfanyl]-6-(4-chlorophenyl)nicotinonitrile
  • 2-[(4-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile

Uniqueness

2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile is unique due to the presence of both 3-chlorophenyl and 3,4-dichlorophenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2S/c19-13-2-1-3-14(9-13)24-18-12(10-22)5-7-17(23-18)11-4-6-15(20)16(21)8-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDXGACKBKKAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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